2-hydroxy-N-(triphenyl-lambda~5~-phosphanylidene)benzamide
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Overview
Description
2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE is a complex organic compound characterized by the presence of a triphenylphosphoranylidene group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE typically involves the reaction of triphenylphosphine with benzamide derivatives under specific conditions. One common method includes the use of a Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate, which is then further reacted with benzamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions, utilizing optimized conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive phosphoranylidene group .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines .
Scientific Research Applications
2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE involves its reactivity as a phosphoranylidene compound. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical transformations, targeting various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl ester group instead of a hydroxyl group.
Ethyl (triphenylphosphoranylidene)acetate: Contains an ethyl ester group, differing in its ester functionality.
(Triphenylphosphoranylidene)acetonitrile: Features a nitrile group, providing different reactivity and applications.
Uniqueness
2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C25H20NO2P |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-hydroxy-N-(triphenyl-λ5-phosphanylidene)benzamide |
InChI |
InChI=1S/C25H20NO2P/c27-24-19-11-10-18-23(24)25(28)26-29(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,27H |
InChI Key |
FXVYPLDPIBEJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC(=O)C2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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